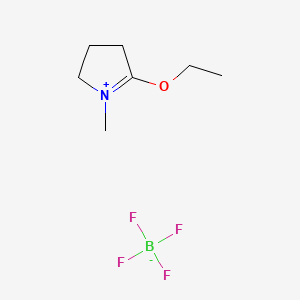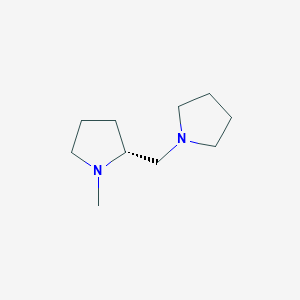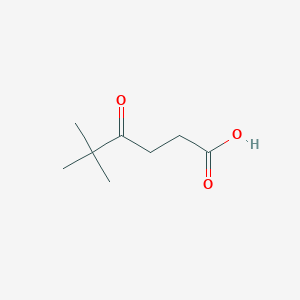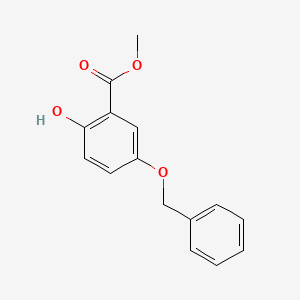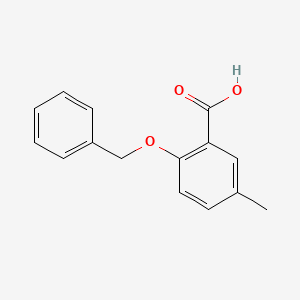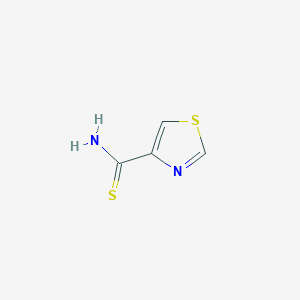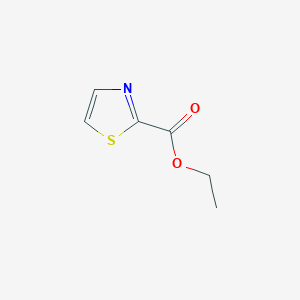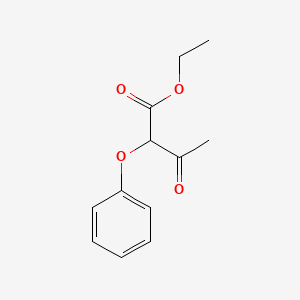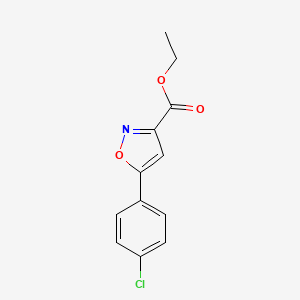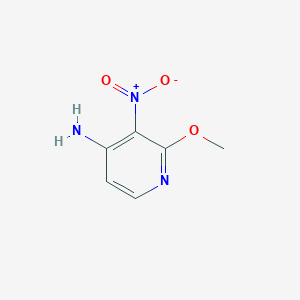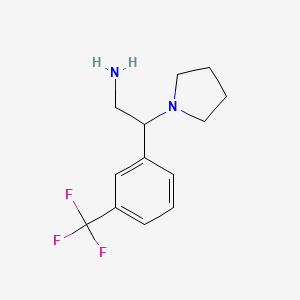
2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Novel Pyrrolidine Derivatives
Research by Wang et al. (2015) demonstrated the synthesis of substituted γ-amino alcohols and pyrrolidine derivatives, featuring multiple stereogenic centers derived from simple 1-phenyl-ethylamine. This work highlights the potential for creating complex molecular structures utilizing similar chemical frameworks (Wang et al., 2015).
Development of Enantioselective Syntheses
Kafka et al. (2016) reported enantioselective syntheses of densely functionalized pyrrolidines, emphasizing the utility of these compounds in various chemical transformations. These syntheses derive chirality from compounds like (R)-1-(phenyl)ethylamine, demonstrating the versatility of pyrrolidine structures in stereoselective chemistry (Kafka et al., 2016).
Application in Agrochemical Synthesis
Zhi-li (2011) explored the synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine using pyrrolidine derivatives, indicating the relevance of these compounds in agrochemical production. This study showcases the practical application of pyrrolidine-based compounds in the development of potentially important agricultural chemicals (Zhi-li, 2011).
Pharmacological Applications
Pyrrolylcarboxamides, closely related to the pyrrolidine structure, have been synthesized for pharmacological research, as demonstrated by Bijev et al. (2003). This indicates the potential for developing medically relevant compounds using pyrrolidine derivatives (Bijev et al., 2003).
Crystallographic Studies
The crystal structure of related compounds, such as Darifenacin hydrobromide, has been studied to understand the molecular conformation of pyrrolidine derivatives, as shown by Selvanayagam et al. (2009). These studies are crucial for comprehending the structural aspects of pyrrolidine-based compounds (Selvanayagam et al., 2009).
Catalytic Applications
Kumah et al. (2019) explored chiral pyridyl imine nickel(ii) complexes, which are derived from compounds like (S)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine. These studies illustrate the potential catalytic applications of pyrrolidine derivatives in chemical reactions (Kumah et al., 2019).
Organometallic Chemistry
Research on half-sandwich complexes of Ru(II) with pyrrolidine derivatives, as presented by Singh et al. (2009), demonstrates the application of these compounds in the field of organometallic chemistry. This suggests their use in the development of new catalytic systems (Singh et al., 2009).
Propriétés
IUPAC Name |
2-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-4-10(8-11)12(9-17)18-6-1-2-7-18/h3-5,8,12H,1-2,6-7,9,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLXHGHETKESBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

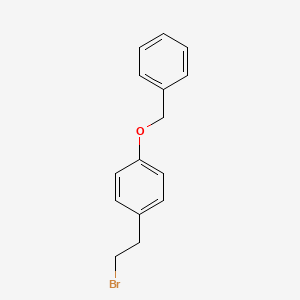
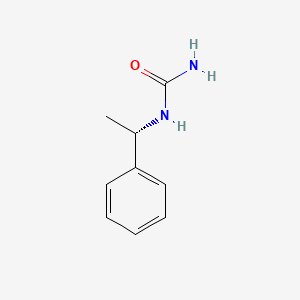
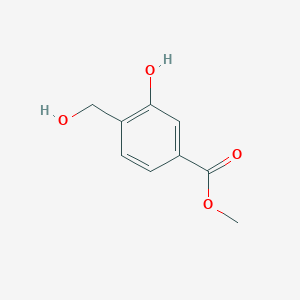
![3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318082.png)
